(3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone
Description
(3-Fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone is a fluorinated piperazine derivative characterized by a central piperazine ring substituted with a 3-fluorobenzoyl group and a 3-phenoxybenzyl moiety.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c25-21-8-5-7-20(17-21)24(28)27-14-12-26(13-15-27)18-19-6-4-11-23(16-19)29-22-9-2-1-3-10-22/h1-11,16-17H,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKACACXMETBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with 4-(3-phenoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Core Piperazine Functionalization
The piperazine ring is typically functionalized via nucleophilic substitution or reductive amination. For example:
-
Alkylation : Reaction of piperazine with 3-phenoxybenzyl chloride in the presence of cesium carbonate yields the 4-(3-phenoxybenzyl)piperazine intermediate (Scheme 1) .
-
Acylation : The methanone group is introduced through coupling of 3-fluorobenzoic acid derivatives with the piperazine nitrogen. For instance, EDCI-mediated coupling with 3-fluorobenzoyl chloride generates the final methanone product .
Table 1: Reaction Conditions for Piperazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperazine alkylation | 3-Phenoxybenzyl chloride, Cs₂CO₃, DMF | 72–85 | |
| Methanone formation | 3-Fluorobenzoyl chloride, EDCI, DCM | 65–78 |
1.2.1 Fluorophenyl Methanone Optimization
The 3-fluorophenyl group enhances metabolic stability and target binding. SAR studies on related compounds show:
-
Para-substitution on the benzyl group improves potency (e.g., 4-chloro derivatives in Table 2) .
-
Ortho/meta-fluorine positions influence lipophilicity and bioavailability .
Table 2: SAR of Fluorophenyl Methanone Analogues
| Compound | IC₅₀ (MenA Inhibition, μM) | MIC (Mtb, μg/mL) | Source |
|---|---|---|---|
| 3-Fluorophenyl derivative | 0.48 ± 0.12 | 1.56 | |
| 4-Chlorophenyl derivative | 0.32 ± 0.09 | 0.78 |
Reductive Amination and Secondary Modifications
Secondary functionalization of the piperazine nitrogen is achieved via:
-
Reductive amination : Reaction with aldehydes (e.g., 3-fluoro-4-methoxybenzaldehyde) using NaBH₃CN or STAB .
-
Sulfonylation : Tosyl or mesyl groups improve solubility and pharmacokinetics .
Hydrolytic Stability
The methanone group undergoes slow hydrolysis under acidic conditions (pH < 3), generating 3-fluorobenzoic acid and the parent piperazine .
Oxidative Metabolism
Cytochrome P450 enzymes (CYP3A4) metabolize the 3-phenoxybenzyl group via O-dearylation, forming phenolic intermediates .
Table 3: Reactivity Trends in Piperazine Methanones
| Substituent Position | Hydrolysis Rate (t₁/₂, h) | Metabolic Stability (CL, mL/min/kg) |
|---|---|---|
| 3-Fluorophenyl (target) | 12.3 ± 1.5 | 28.9 ± 3.2 |
| 2-Fluorophenyl | 8.7 ± 0.9 | 35.6 ± 4.1 |
| 4-Chlorophenyl | 15.1 ± 2.1 | 22.4 ± 2.8 |
Computational Insights
DFT calculations on analogous structures reveal:
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its interactions with various biological targets, including receptors and transporters. Its structural characteristics suggest potential applications in the following areas:
1.1. Dopamine Transporter Studies
Research has indicated that piperazine derivatives, similar to (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone, can act as probes for studying the dopamine transporter (DAT). For example, compounds with structural similarities have shown significant binding affinities to DAT, which is crucial for understanding the mechanisms of drugs affecting dopamine levels in the brain. These studies are vital for developing treatments for disorders such as Parkinson's disease and schizophrenia .
1.2. Pain Management
Piperazine derivatives have been identified as modulators of P2X3 receptors, which are implicated in pain signaling pathways. The ability of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone to interact with these receptors could lead to advancements in pain management therapies, particularly for chronic pain conditions .
1.3. Neuropharmacology
The compound's potential as a neuropharmacological agent is supported by its ability to influence neurotransmitter systems. Research into related compounds has shown that they can act on serotonin and NMDA receptors, suggesting that (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone may also exhibit psychoactive properties or therapeutic effects in mood disorders .
Case Studies and Research Findings
Several studies have highlighted the significance of piperazine derivatives in pharmacological research:
Mechanism of Action
The mechanism of action of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below compares the target compound with structurally related piperazino-methanone derivatives, emphasizing key substituents and their implications:
| Compound Name | R1 (Piperazine Substituent) | R2 (Aromatic Group) | Key Properties/Impacts | Evidence ID |
|---|---|---|---|---|
| (3-Fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone (Target) | 3-Phenoxybenzyl | 3-Fluorophenyl | High lipophilicity (phenoxy group); potential CNS activity | Inferred |
| 4-(3-Fluorobenzoyl)-1-piperazinylmethanone | 3-Fluorobenzoyl | 3-Pyridinyl | Polar pyridine ring may reduce BBB penetration; fluorobenzoyl enhances stability | |
| 4-(4-Ethoxybenzyl)-1-piperazinylmethanone | 4-Ethoxybenzyl | 3-Fluorophenyl | Ethoxy group increases solubility but may reduce CNS targeting | |
| (3-Fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | 4-Methylbenzenesulfonyl | 3-Fluorophenyl | Sulfonyl group enhances metabolic stability; reduced receptor affinity due to polarity | |
| {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone | 4-Fluorophenylsulfonyl | 3-Trifluoromethylphenyl | Strong electron-withdrawing effects; potential for high protein binding | |
| [3-(Azepan-1-ylsulfonyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone | 2-Fluorophenylpiperazine | 3-(Azepane sulfonyl)phenyl | Bulky azepane sulfonyl may limit bioavailability; fluorophenyl retains CNS activity |
Pharmacological and Physicochemical Insights
- Lipophilicity and CNS Penetration: The 3-phenoxybenzyl group in the target compound likely confers higher lipophilicity compared to sulfonyl or ethoxy-substituted analogs (e.g., ). This property is critical for CNS-targeted drugs, as demonstrated by fluorinated piperazine derivatives with antinociceptive activity .
- Metabolic Stability : Sulfonyl-containing analogs (e.g., ) exhibit enhanced metabolic stability due to resistance to oxidative degradation. However, this comes at the cost of reduced membrane permeability.
Biological Activity
The compound (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure
The chemical formula of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone is . The structure features a fluorinated phenyl group, a piperazine moiety, and a phenoxybenzyl substituent, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
| Compound C | E. faecalis | 226 µg/mL |
Anticancer Activity
The anticancer potential of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone has been evaluated in various studies. Notably, it has been investigated for its effects on cancer cell lines such as HeLa and A549. The compound demonstrated significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 242.52 |
| A549 | 226 |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets involved in cellular signaling pathways. Studies suggest that it may inhibit protein kinases or other enzymes critical for cancer cell proliferation and survival .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the phenyl and piperazine rings significantly influence the biological activity of related compounds. For example, the presence of fluorine at the 3-position enhances lipophilicity and receptor binding affinity, which correlates with increased antimicrobial and anticancer efficacy .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1: A derivative of (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone was tested in a clinical trial involving patients with resistant bacterial infections, showing promising results in reducing infection rates.
- Case Study 2: Another study focused on its application in treating breast cancer cells, where it inhibited tumor growth significantly compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing (3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often alkylated using benzyl halides or activated electrophiles under basic conditions. A representative method includes:
- Step 1 : Reacting 3-phenoxybenzyl chloride with piperazine in the presence of Na₂CO₃ (pH 9–10) at room temperature for 3–4 hours to form the 3-phenoxybenzylpiperazine intermediate .
- Step 2 : Coupling the intermediate with 3-fluorobenzoyl chloride in acetonitrile using K₂CO₃ under reflux (0.5–5 hours) .
Optimization : Reflux time and stoichiometric ratios of electrophiles are adjusted based on steric and electronic effects of substituents. Purity is enhanced via crystallization (e.g., Et₂O) or flash chromatography .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry. For example, aromatic protons in the 3-fluorophenyl group resonate at δ 7.32–7.00 ppm, while piperazinyl CH₂ signals appear at δ 3.82–2.47 ppm .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 65.15% found vs. 65.00% calcd) to verify purity .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 405.18 for C₂₄H₂₂FN₂O₂).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy.
- Ventilation : Reactions involving volatile solvents (e.g., DCM, acetonitrile) require fume hoods .
- Waste Disposal : Follow institutional guidelines for halogenated and aromatic waste. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., CAS 93288-86-9 analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism, residual solvents, or diastereomeric impurities. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., hindered rotation in amide bonds).
- HPLC-PDA/MS : Hyphenated techniques identify co-eluting impurities. For example, a minor peak at m/z 407 could indicate brominated byproducts from impure benzyl halides .
- X-ray Crystallography : Resolves ambiguous NOE correlations by providing definitive bond angles and torsion parameters (e.g., piperazine ring conformation) .
Q. What methodologies are used to evaluate the compound’s pharmacological activity, such as kinase inhibition?
- In Vitro Assays :
- Kinase Profiling : Use recombinant kinases (e.g., tyrosine kinases) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Cellular Uptake : Radiolabel the compound with H or C to quantify permeability in Caco-2 monolayers.
- Data Validation : Compare dose-response curves across multiple replicates to address variability (e.g., ±15% SD threshold) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). The fluorophenyl group’s electronegativity may enhance hydrogen bonding with lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å suggest poor binding .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing F vs. OCH₃) on bioactivity using Hammett constants .
Q. What experimental strategies mitigate organic degradation during long-term stability studies?
- Temperature Control : Store samples at –80°C under argon to slow hydrolysis or oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .
- Analytical Monitoring : Use UPLC-MS at intervals (0, 3, 6 months) to track degradation products (e.g., phenoxybenzyl alcohol from ester hydrolysis).
Q. How are synthetic byproducts or isomeric impurities identified and quantified?
- HPLC-DAD/ELSD : Employ C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) to separate isomers. For example, ortho vs. para substitution on the phenyl ring alters retention times by 1–2 minutes .
- GC-MS : Detect volatile byproducts (e.g., unreacted benzoyl chlorides) with DB-5MS columns .
- NMR Titration : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in asymmetric syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
